2-(Ethylthio)naphthalene
Overview
Description
2-(Ethylthio)naphthalene is a useful research compound. Its molecular formula is C12H12S and its molecular weight is 188.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Probes and Cell Staining : A study by Karak et al. (2012) developed a naphthalene-based compound as a blue emitting fluorescent probe for Al(III), demonstrating its potential in cell staining studies.
DNA Detection : Tansil et al. (2011) synthesized naphthalene diimide grafted with ethylenedioxythiophene monomer for efficient DNA intercalation, facilitating direct and amplified DNA detection.
Electrochromic Devices : Research by Xu et al. (2013) on bis(ethylenedioxythiophene)naphthalene monomers and corresponding polymers highlighted their application in electrochromic devices due to their good properties and stability.
Photo-Oxidation and Photolysis Studies : Scheirs and Gardette (1997) investigated the photo-oxidation and photolysis of poly(ethylene naphthalate), a material containing naphthalene units, revealing insights into its stability and degradation.
Medical and Sensor Applications : A comprehensive review by Kobaisi et al. (2016) detailed the developments in naphthalene diimides (NDIs) for applications in supramolecular chemistry, sensors, host-guest complexes, ion-channels, gelators, catalysis, and medicinal applications.
Organic Scintillators : Christophorou and Carter (1966) explored 2-ethyl naphthalene as an effective scintillator solvent, highlighting its high density, low volatility, and compatibility with efficient scintillator solutes.
Rotational Dynamics in Liquids : A study by Greenfield et al. (1992) on 2-ethyl naphthalene provided insights into the rotational dynamics and local structure dynamics in liquids.
Catalytic Combustion of Naphthalene : Aranda et al. (2009) demonstrated the use of a ceria catalyst for the total oxidation of naphthalene, achieving high selectivity towards CO2.
Electronic Properties of Naphthalene Derivatives : Research by Iyoda et al. (2001) investigated the π–π interaction and electronic properties of 1,8-bis(ethylenedithiotetrathiafulvalenyl)naphthalene, revealing novel electronic properties in neutral and cationic states.
Anti-Parkinson's Activity of Naphthalene Derivatives : A study by Gomathy et al. (2012) synthesized naphthalene-based acetamide derivatives and evaluated their potential anti-Parkinson's activity.
Properties
IUPAC Name |
2-ethylsulfanylnaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12S/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMUSHZWXRIQIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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